5-(2-Methoxyphenyl)-1,2-oxazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-(2-methoxyphenyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-15-9-5-3-2-4-7(9)10-8(11(13)14)6-12-16-10/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHBVBDXZHGKMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=NO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628510 | |
| Record name | 5-(2-Methoxyphenyl)-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887408-15-3 | |
| Record name | 5-(2-Methoxyphenyl)-4-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887408-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Methoxyphenyl)-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
[3+2] Cycloaddition of Nitrile Oxides and Dipolarophiles
The 1,3-dipolar cycloaddition between nitrile oxides and alkynes or activated alkenes is a cornerstone of oxazole synthesis. For 5-(2-methoxyphenyl)-1,2-oxazole-4-carboxylic acid, this method requires a prefunctionalized nitrile oxide bearing the 2-methoxyphenyl group.
Procedure :
- Nitrile Oxide Generation : 2-Methoxybenzaldehyde oxime is treated with chloramine-T or N-chlorosuccinimide (NCS) in dichloromethane to form the corresponding nitrile oxide.
- Cycloaddition : The nitrile oxide reacts with methyl propiolate (HC≡CCOOMe) in the presence of a Lewis acid catalyst (e.g., ZnCl₂) at 0–25°C. The reaction proceeds regioselectively, with the electron-deficient alkyne carbon bonding to the nitrile oxide’s oxygen atom, forming the 1,2-oxazole core.
- Ester Hydrolysis : The methyl ester at position 4 is hydrolyzed using NaOH in aqueous ethanol (70°C, 4 h) to yield the carboxylic acid.
Key Data :
| Starting Material | Dipolarophile | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Methoxybenzaldehyde oxime | Methyl propiolate | ZnCl₂ | 68 |
Mechanistic Insight : The nitrile oxide’s oxygen directs regioselectivity via frontier molecular orbital interactions, favoring the observed substitution pattern.
Cyclodehydration of Acylated Hydrazides
Phosphorus Oxychloride-Mediated Cyclization
Cyclodehydration of N-acylhydrazides using POCl₃ is a robust method for constructing 1,2-oxazoles. This approach is advantageous for introducing carboxylic acid groups directly at position 4.
Procedure :
- Hydrazide Synthesis : 2-Methoxyphenylacetic acid hydrazide is prepared by reacting methyl 2-methoxyphenylacetate with hydrazine hydrate in ethanol.
- Acylation : The hydrazide is treated with chlorooxoacetate (ClCOCOOR) in dry THF, forming an N-acylhydrazide intermediate.
- Cyclodehydration : POCl₃ (3 equiv) is added, and the mixture is refluxed (110°C, 2 h) to induce cyclization. The ester group is subsequently hydrolyzed with HCl (6 M) to yield the carboxylic acid.
Key Data :
| Hydrazide | Acylating Agent | Cyclizing Agent | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Methoxyphenylacetic hydrazide | ClCOCOOEt | POCl₃ | 72 |
Advantages : High regiocontrol due to the electron-withdrawing ester group directing cyclization.
Hydrolysis of Preformed Oxazole Esters
Acid-Catalyzed Ester Hydrolysis
Ethyl or methyl esters at position 4 are hydrolyzed under acidic or basic conditions to generate the carboxylic acid.
Procedure :
- Ester Synthesis : Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-4-carboxylate is synthesized via cycloaddition or cyclodehydration.
- Hydrolysis : The ester is refluxed in HCl (6 M) and dioxane (1:1 v/v) for 6 h. Neutralization with NaHCO₃ yields the carboxylic acid.
Key Data :
| Ester | Hydrolysis Agent | Yield (%) | Reference |
|---|---|---|---|
| Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-4-carboxylate | HCl (6 M) | 89 |
Limitation : Prolonged heating may degrade acid-sensitive substituents.
Regioselective Synthesis via Lactone Intermediate
DMF Dimethylacetal-Assisted Cyclization (Patent CN103539753A)
This patented method ensures high regioselectivity by forming a lactone intermediate, which is subsequently hydrolyzed.
Procedure :
- Cyclization : 3-(2-Methoxyphenyl)-4-hydrogen-isoxazole-5-ketone is reacted with DMF dimethylacetal in toluene (80°C, 3 h) to form a dimethylaminomethylene intermediate.
- Lactone Hydrolysis : The intermediate is treated with NaOH (2 M) at 60°C for 1 h, followed by acidification with HCl to precipitate the carboxylic acid.
Key Data :
| Intermediate | Reagent | Yield (%) | Reference |
|---|---|---|---|
| 3-(2-Methoxyphenyl)-4-hydrogen-isoxazole-5-ketone | DMF dimethylacetal | 78 |
Advantage : Avoids harsh cyclodehydration conditions, enhancing functional group tolerance.
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Average Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| [3+2] Cycloaddition | 68 | Moderate | High |
| POCl₃ Cyclodehydration | 72 | High | Moderate |
| Ester Hydrolysis | 89 | High | Low |
| DMF Dimethylacetal Method | 78 | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The oxazole ring can be reduced to the corresponding amine under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: 5-(2-Hydroxyphenyl)-1,2-oxazole-4-carboxylic acid.
Reduction: 5-(2-Methoxyphenyl)-1,2-oxazoline-4-carboxylic acid.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Methoxyphenyl)-1,2-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)-1,2-oxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Substituent Position : The ortho-methoxy group in the target compound introduces steric hindrance and electronic effects distinct from para-substituted analogs like 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid. The para-substituted derivative exhibits a lower melting point (147–151°C vs. 182–183°C for methyl-phenyl analogs), suggesting reduced crystallinity due to weaker intermolecular interactions .
- Conversely, furan-containing analogs (e.g., 5-(Furan-2-yl)-1,2-oxazole-4-carboxylic acid) may exhibit higher metabolic instability due to the oxygen atom’s reactivity .
Biological Activity
5-(2-Methoxyphenyl)-1,2-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and implications for drug development.
Chemical Structure and Properties
The compound features an oxazole ring, which is known for its ability to participate in hydrogen bonding and π-π interactions. These properties are crucial for the compound's binding affinity to biological targets such as enzymes and receptors, potentially modulating their activity.
The biological activity of 5-(2-Methoxyphenyl)-1,2-oxazole-4-carboxylic acid can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing various metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering physiological responses that may lead to therapeutic effects.
- Immunomodulatory Effects : Similar compounds have shown the ability to regulate immune functions, suggesting potential applications in immunotherapy .
Antimicrobial Activity
Research indicates that 5-(2-Methoxyphenyl)-1,2-oxazole-4-carboxylic acid exhibits antimicrobial properties. Preliminary studies suggest it may act against both Gram-positive and Gram-negative bacteria. The compound's structural analogs have shown varying degrees of antibacterial and antifungal activity, with minimum inhibitory concentration (MIC) values reported in the micromolar range .
| Microorganism | MIC (µM) |
|---|---|
| E. coli | 4.69 - 156.47 |
| S. aureus | 5.64 - 77.38 |
| C. albicans | 16.69 - 78.23 |
| P. aeruginosa | 13.40 - 137.43 |
Anti-inflammatory Activity
Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting lipoxygenase (LOX) and cyclooxygenase-2 (COX-2) enzymes, which are critical in inflammatory processes . The potential for 5-(2-Methoxyphenyl)-1,2-oxazole-4-carboxylic acid to serve as an anti-inflammatory agent warrants further investigation.
Case Studies and Research Findings
- Immunomodulatory Effects : A study highlighted that derivatives of isoxazole compounds significantly inhibited the humoral immune response while promoting lymphocyte mobilization . This suggests that related compounds may enhance immune function or be used in autoimmune disease therapy.
- Antimicrobial Screening : In a comparative analysis of various alkaloids including those structurally similar to our compound, it was found that some exhibited strong antibacterial activity against multiple strains of bacteria . This reinforces the need for further exploration of the antimicrobial potential of 5-(2-Methoxyphenyl)-1,2-oxazole-4-carboxylic acid.
- Synthesis and Biological Evaluation : A synthesis study on related oxazole derivatives indicated that specific structural features significantly affect their biological activity against pathogens like Caenorhabditis elegans, emphasizing the importance of molecular structure in determining efficacy .
Q & A
Q. What are the recommended synthetic routes for 5-(2-Methoxyphenyl)-1,2-oxazole-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclocondensation of β-keto esters with hydroxylamine derivatives under acidic or basic conditions. For example, reacting 2-methoxybenzoylacetate derivatives with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6–8 hours yields the oxazole core. Post-synthetic hydrolysis of ester groups to carboxylic acids requires careful pH control (e.g., NaOH at 60°C) to avoid decarboxylation. Yield optimization (typically 40–60%) depends on solvent polarity, temperature, and catalyst selection (e.g., p-TsOH improves cyclization efficiency). Purification via recrystallization (ethanol/water) is critical to remove unreacted precursors .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a multi-technique approach:
- Melting Point (mp) : Compare observed mp (e.g., 147–151°C for structural analogs like 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid) with literature values to assess purity .
- NMR : H NMR should show distinct signals for the methoxy group (~δ 3.8–4.0 ppm), aromatic protons (~δ 6.8–7.5 ppm), and carboxylic acid proton (broad ~δ 12–13 ppm). C NMR confirms carbonyl (C=O) at ~165–170 ppm.
- HPLC-MS : Retention time and molecular ion peak ([M+H] = 220.19) validate identity.
Q. Table 1: Key Characterization Data for Structural Analogs
| Compound | Melting Point (°C) | Key NMR Signals (δ, ppm) |
|---|---|---|
| 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid | 147–151 | H: 3.88 (OCH), 7.12–7.85 (Ar-H) |
| 2-Phenyl-1,3-thiazole-4-carboxylic acid | 182–183 | H: 7.45–8.10 (Ar-H), 13.1 (COOH) |
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodological Answer : The carboxylic acid group confers polarity, making it soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in ethanol/water mixtures. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (pH 7.4) to avoid precipitation. Solubility can be enhanced using co-solvents (e.g., PEG-400) or surfactants (Tween-80) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 1^11H NMR splitting patterns)?
- Methodological Answer : Contradictions often arise from tautomerism in oxazole rings or hydrogen bonding. For example, the oxazole ring’s nitrogen atoms may cause dynamic proton exchange in DMSO, broadening signals. To address this:
- Record NMR in CDCl or DO to stabilize specific tautomers.
- Use variable-temperature NMR to observe exchange processes.
- Compare experimental data with computational simulations (DFT at B3LYP/6-31G* level) .
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., amidation vs. esterification)?
- Methodological Answer : The carboxylic acid group is prone to nucleophilic attack. For selective amidation:
- Activate the acid with EDC/HOBt in DMF at 0°C, then react with amines.
- Use protecting groups (e.g., tert-butyl esters) for orthogonal functionalization of the oxazole ring.
Monitor reaction progress via TLC (silica, ethyl acetate/hexane 3:7) and isolate products via column chromatography .
Q. How can in vitro biological activity studies be designed to evaluate this compound’s mechanism of action?
- Methodological Answer :
- Target Identification : Use molecular docking (AutoDock Vina) to predict interactions with enzymes (e.g., COX-2, kinases) or receptors.
- Assay Design :
- Antimicrobial : MIC assays against Gram-positive bacteria (e.g., S. aureus) in Mueller-Hinton broth.
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa) with IC determination.
- Mechanistic Studies : Western blotting to assess apoptosis markers (caspase-3, PARP cleavage) or ROS generation assays .
Q. What computational methods validate the compound’s electronic properties for material science applications?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311++G** to compute HOMO-LUMO gaps (predicting charge transport).
- UV-Vis Spectroscopy : Compare experimental λ (e.g., 280–320 nm in ethanol) with TD-DFT results.
- Electrochemical Analysis : Cyclic voltammetry in acetonitrile (0.1 M TBAPF) to determine redox potentials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
